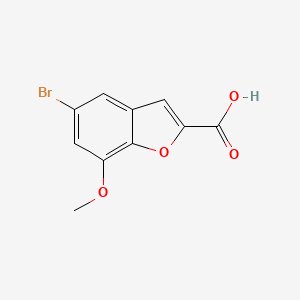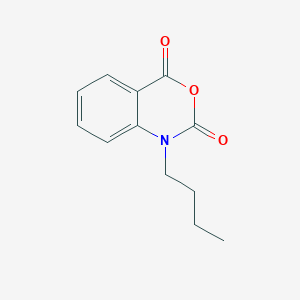
1-Butyl-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3,1-benzoxazine-2,4-dione is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds are often used in the synthesis of polymers and have applications in various fields such as materials science, chemistry, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,1-benzoxazine-2,4-dione typically involves the reaction of an appropriate amine with a phenolic compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Butyl-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
1-Butyl-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 1-Butyl-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-ethyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-propyl-
Uniqueness
1-Butyl-3,1-benzoxazine-2,4-dione stands out due to its specific butyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-butyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)16-12(13)15/h4-7H,2-3,8H2,1H3 |
InChI 键 |
GNXNHIFZVKBXAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C(=O)OC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
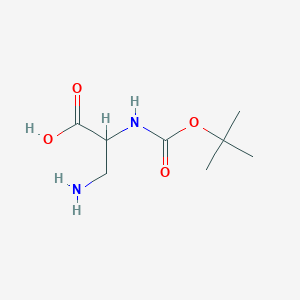
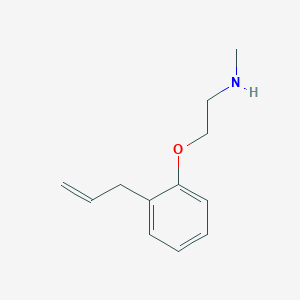
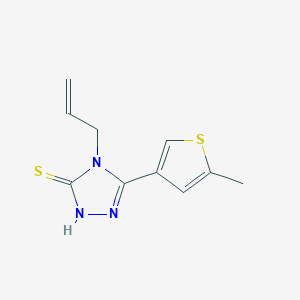
![2-[(3-bromophenyl)methoxy]benzoic Acid](/img/structure/B1274787.png)

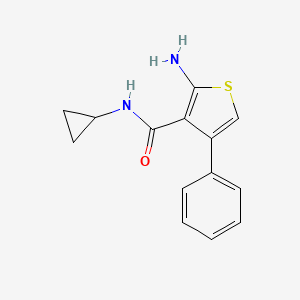
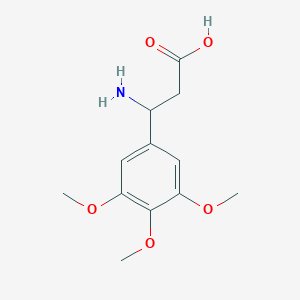
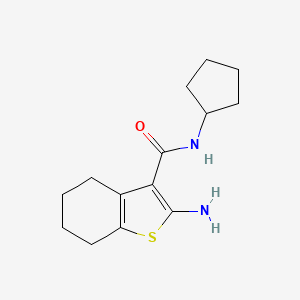

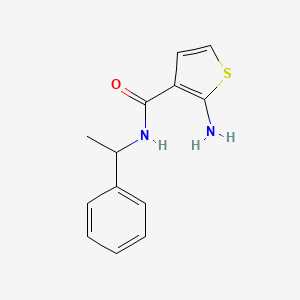

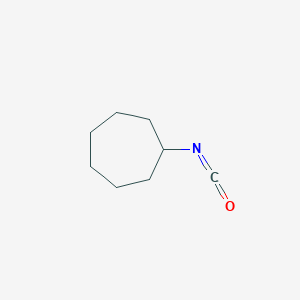
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
